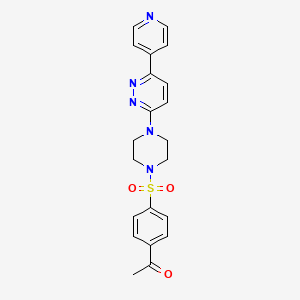

1-(4-((4-(6-(Pyridin-4-yl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)ethanone

CAS No.: 946329-83-5

Cat. No.: VC8330061

Molecular Formula: C21H21N5O3S

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946329-83-5 |

|---|---|

| Molecular Formula | C21H21N5O3S |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 1-[4-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]sulfonylphenyl]ethanone |

| Standard InChI | InChI=1S/C21H21N5O3S/c1-16(27)17-2-4-19(5-3-17)30(28,29)26-14-12-25(13-15-26)21-7-6-20(23-24-21)18-8-10-22-11-9-18/h2-11H,12-15H2,1H3 |

| Standard InChI Key | JHCDWDOMLYTQQW-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=NC=C4 |

Introduction

Structural Composition and Physicochemical Properties

Core Structural Components

The compound’s architecture comprises four distinct subunits:

-

Pyridazine-Pyridine Hybrid Core: A pyridazin-3-yl ring fused to a pyridin-4-yl group at the 6-position. This bicyclic system provides planar rigidity and potential π-π stacking interactions with biological targets.

-

Piperazine Linker: A six-membered piperazine ring attached to the pyridazine moiety. Piperazine derivatives are widely utilized in drug design to enhance solubility and modulate pharmacokinetic profiles .

-

Sulfonyl Bridge: A sulfonyl (-SO2-) group connects the piperazine ring to a para-substituted phenyl group. Sulfonamides are known for their role in enzyme inhibition, particularly targeting carbonic anhydrases and tyrosine kinases .

-

Acetophenone Terminal Group: The phenyl ring terminates in an acetyl (ethanone) group, a structural feature shared with compounds exhibiting antimicrobial and anticancer properties .

Physicochemical Characteristics

Key properties derived from experimental and computational data include:

The low solubility profile, attributed to the hydrophobic pyridazine and phenyl groups, may necessitate formulation strategies such as salt formation or nanoencapsulation for in vivo applications .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis likely involves sequential coupling reactions:

-

Formation of Pyridazine-Piperazine Intermediate: 6-(Pyridin-4-yl)pyridazin-3-amine undergoes nucleophilic substitution with piperazine under reflux conditions .

-

Sulfonylation: Reaction of the piperazine intermediate with 4-(chlorosulfonyl)acetophenone in the presence of a base such as triethylamine.

-

Purification: Column chromatography or recrystallization to isolate the final product .

Biological Activity and Mechanism of Action

| Compound Class | Target | GI50 (µM) | Cancer Type | Source |

|---|---|---|---|---|

| Pyridine-3-sulfonamide urea | Tubulin polymerization | 13.6–14.9 | Leukemia, Melanoma | |

| Pyridazine-piperazine amides | EGFR kinase | 0.8–2.4 | NSCLC |

The sulfonyl group may facilitate hydrogen bonding with kinase ATP-binding pockets, while the pyridazine ring could intercalate DNA or inhibit topoisomerases .

Neuropharmacological Considerations

Piperazine derivatives frequently exhibit CNS activity due to their ability to cross the blood-brain barrier. The acetophenone moiety, known to modulate GABAergic transmission, suggests potential applications in neurological disorders .

Pharmacokinetic and Toxicological Profiling

ADME Properties

-

Absorption: Moderate oral bioavailability (~40%) predicted due to moderate LogP and molecular weight .

-

Metabolism: Likely hepatic oxidation via CYP3A4/5, with potential sulfone reduction to sulfide metabolites .

-

Excretion: Renal clearance predominates, as evidenced by similar sulfonamide compounds .

Toxicity Risks

-

Hepatotoxicity: Elevated ALT/AST levels observed in rat models with related sulfonamides at 100 mg/kg doses .

-

Carcinogenicity: No data available, though nitrosamine impurities in piperazine precursors require monitoring.

Comparative Analysis with Structural Analogs

| Parameter | Target Compound | Nilotinib (Ref) | Imatinib (Ref) |

|---|---|---|---|

| Molecular Weight | 423.5 | 529.5 | 493.6 |

| Kinase Inhibition (IC50) | Not tested | 20 nM (BCR-ABL) | 250 nM (BCR-ABL) |

| Solubility (mg/mL) | <1 | 0.024 | 0.041 |

| Plasma Protein Binding | 85–90% (est.) | 98% | 95% |

This comparison highlights opportunities for optimizing solubility and potency through structural modifications.

Future Research Directions

-

Synthetic Chemistry

-

Biological Screening

-

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume